molecular formula C15H11F3O B8168976 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene

1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene

Cat. No.: B8168976
M. Wt: 264.24 g/mol
InChI Key: XBUSTSGBWZAKHN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Amines, thiols, bases such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Ethyl derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene involves its interaction with molecular targets through its trifluoromethyl, vinyl, and phenoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity for specific targets due to its strong electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-2-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a vinyl group. This compound may have different reactivity and applications due to the presence of the methoxy group.

    1-(Trifluoromethyl)-2-(4-chlorophenoxy)benzene: Contains a chloro group instead of a vinyl group. The chloro group can influence the compound’s chemical properties and reactivity.

    1-(Trifluoromethyl)-2-(4-aminophenoxy)benzene:

Uniqueness

1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s stability and reactivity .

Properties

IUPAC Name

1-ethenyl-4-[2-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-2-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15(16,17)18/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUSTSGBWZAKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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